

Spectroscopic Characterization of Diethyl Sulfone: A Technical Guide

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Compound of Interest

Compound Name: Diethyl sulfone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **diethyl sulfone**, a compound of interest in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, offering clearly structured data, comprehensive experimental protocols, and a visualization of the analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **diethyl sulfone**, both ^1H and ^{13}C NMR spectra offer characteristic signals that are invaluable for its identification and structural elucidation.

^1H NMR Spectroscopic Data

The proton NMR spectrum of **diethyl sulfone** is characterized by two distinct signals corresponding to the two types of protons in the ethyl groups.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
2.99	Quartet (q)	7.5	Methylene protons (-CH ₂ -)
1.37	Triplet (t)	7.5	Methyl protons (-CH ₃)

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum of **diethyl sulfone** displays two signals, corresponding to the two different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
46.5	Methylene carbons (-CH ₂ -)
6.7	Methyl carbons (-CH ₃)

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the molecule, with characteristic absorption bands corresponding to specific functional groups.

Key IR Absorption Bands for Diethyl Sulfone

Wavenumber (cm ⁻¹)	Intensity	Assignment
2984, 2944, 2884	Medium	C-H stretching vibrations of the ethyl groups
1460, 1416, 1383	Medium	C-H bending vibrations
1302	Strong	Asymmetric SO ₂ stretching
1121	Strong	Symmetric SO ₂ stretching
789	Strong	S-C stretching

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and IR spectroscopic data for **diethyl sulfone**.

NMR Spectroscopy Protocol

Sample Preparation:

- Weigh approximately 10-20 mg of **diethyl sulfone** into a clean, dry vial.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) to the vial.
- Gently swirl the vial to ensure complete dissolution of the solid.
- Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
- Cap the NMR tube securely.

Instrument Parameters (Example for a 400 MHz Spectrometer):

- ^1H NMR:
 - Pulse Program: Standard single-pulse sequence (e.g., zg30)
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Acquisition Time: 4.0 s
 - Spectral Width: 16 ppm
 - Temperature: 298 K
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30)

- Number of Scans: 128
- Relaxation Delay: 2.0 s
- Acquisition Time: 1.2 s
- Spectral Width: 240 ppm
- Temperature: 298 K

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the residual solvent peak of CDCl_3 ($\delta = 7.26$ ppm for ^1H NMR and $\delta = 77.16$ ppm for ^{13}C NMR).
- Integrate the signals in the ^1H NMR spectrum.
- Pick the peaks in both ^1H and ^{13}C NMR spectra.

FT-IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **diethyl sulfone** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer a portion of the powder into a pellet press.
- Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

Instrument Parameters:

- Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer

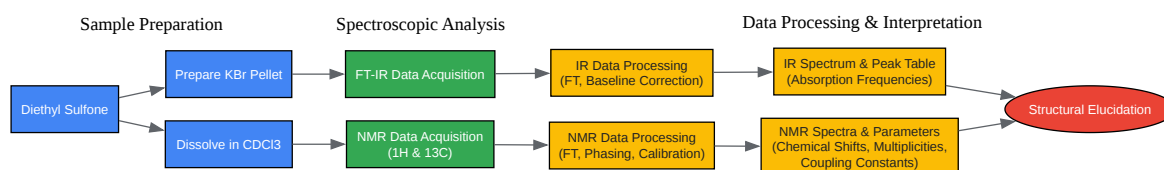
- Accessory: Transmission sample holder
- Spectral Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16
- Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected prior to sample analysis.

Data Processing:

- The instrument software automatically performs a Fourier transform of the interferogram to produce the infrared spectrum.
- The spectrum is typically displayed as transmittance (%) versus wavenumber (cm^{-1}).
- Identify and label the significant absorption peaks.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **diethyl sulfone**.



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*Workflow for spectroscopic analysis of **diethyl sulfone**.*

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